molecular formula C9H12BrN B3282384 Benzeneethanamine, a-(bromomethyl)-, (R)- CAS No. 749818-95-9

Benzeneethanamine, a-(bromomethyl)-, (R)-

Cat. No.: B3282384
CAS No.: 749818-95-9
M. Wt: 214.1 g/mol
InChI Key: UFCHHNJHLWIUGS-SECBINFHSA-N
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Description

The compound "Benzeneethanamine, a-(bromomethyl)-, (R)-" (IUPAC name: (R)-α-(bromomethyl)benzeneethanamine) is a chiral brominated derivative of phenethylamine. Its structure features a bromomethyl (-CH2Br) group attached to the α-carbon of the ethanamine backbone and a benzene ring. The (R)-configuration at the chiral center distinguishes it from its (S)-enantiomer, which may exhibit divergent biological and chemical properties.

Properties

IUPAC Name

(2R)-1-bromo-3-phenylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCHHNJHLWIUGS-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CBr)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CBr)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, a-(bromomethyl)-, ®- typically involves the bromination of benzylamine derivatives. One common method is the reaction of benzylamine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at reflux temperature .

Industrial Production Methods

In industrial settings, the production of Benzeneethanamine, a-(bromomethyl)-, ®- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, a-(bromomethyl)-, ®- undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form benzylamine derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of benzylamine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of benzyl alcohols or benzaldehydes.

    Reduction: Formation of benzylamine.

Scientific Research Applications

Benzeneethanamine, a-(bromomethyl)-, ®- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.

    Medicine: Utilized in the development of drugs targeting neurological disorders and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Applied in the production of fine chemicals, polymers, and materials science research.

Mechanism of Action

The mechanism of action of Benzeneethanamine, a-(bromomethyl)-, ®- involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C9H12BrN
  • Molecular Weight : 214.11 g/mol (calculated)
  • Stereochemistry : (R)-configuration confirmed via chiral resolution techniques .
  • Reactivity : The bromomethyl group renders it a versatile intermediate in nucleophilic substitution reactions, enabling functionalization for pharmaceutical or agrochemical applications .

Structural Analogues and Substitution Patterns

The following table compares "Benzeneethanamine, a-(bromomethyl)-, (R)-" with structurally related compounds:

Compound Name Molecular Formula Substituents Chiral Center Key Applications/Findings References
(R)-α-(bromomethyl)benzeneethanamine C9H12BrN -CH2Br (α-carbon), benzene (R) Intermediate in drug synthesis
(R)-1-(3-Bromophenyl)ethylamine C8H10BrN -Br (meta to benzene), -CH3 (α) (R) Ligand in asymmetric catalysis
4-Bromo-2,5-dimethoxy-α-methylbenzeneethanamine C11H16BrNO2 -Br (para), -OCH3 (2,5), -CH3 (α) N/A Anti-quorum sensing activity
(R)-N-Methyl-1-phenylethanamine C9H13N -CH3 (N-methyl), benzene (R) CXCR4 modulator precursor
(R)-α-Methylbenzenemethanamine C8H11N -CH3 (α), benzene (R) Chiral resolving agent
Key Observations:
  • Bromine Position : Bromine at the α-carbon (target compound) enhances electrophilicity compared to aromatic bromine (e.g., 3-bromophenyl in ), favoring alkylation reactions .
  • Methoxy Groups : Compounds like 4-bromo-2,5-dimethoxy-α-methylbenzeneethanamine exhibit stronger hydrogen-bonding interactions with proteins (e.g., SdiA in quorum sensing) due to polar methoxy groups .
  • Chirality Impact : The (R)-enantiomer of N-methyl-1-phenylethanamine shows higher binding affinity to CXCR4 compared to its (S)-counterpart, underscoring stereochemical importance in drug design .

Reactivity Trends :

  • Bromomethyl-substituted compounds undergo SN2 reactions with nucleophiles (e.g., amines, thiols) to form secondary amines or sulfides, useful in prodrug strategies .
  • Aromatic bromine (e.g., in ) participates in Suzuki-Miyaura couplings for biaryl compound synthesis .

Biological Activity

Benzeneethanamine, a-(bromomethyl)-, (R)-, commonly referred to in the literature as 25B-NBOMe, is a compound that has garnered attention due to its potent biological activity, particularly as a serotonin 5-HT2A receptor agonist. This article delves into the biological activity of this compound, examining its pharmacological effects, potential therapeutic applications, and toxicological profiles based on diverse research findings.

Overview of 25B-NBOMe

25B-NBOMe is a derivative of the phenethylamine class and is structurally related to 2C-B, a well-known psychedelic. It was first synthesized by Ralf Heim in 2003 as part of a series aimed at exploring new psychoactive substances. The compound is characterized by its ability to bind strongly to serotonin receptors, particularly the 5-HT2A subtype, which is implicated in mood regulation and perception.

The primary mechanism through which 25B-NBOMe exerts its effects is via agonism at the 5-HT2A receptor. This receptor plays a significant role in various neurological processes including cognition, mood regulation, and perception. Stimulation of the 5-HT2A receptor is associated with hallucinogenic effects similar to those observed with other psychedelics such as LSD and psilocybin.

Key Findings:

  • Agonist Activity : 25B-NBOMe has been identified as a potent agonist at the 5-HT2A receptor with binding affinities that suggest significant psychoactive potential .
  • Behavioral Effects : Research indicates that compounds like 25B-NBOMe can induce hallucinogenic experiences and alterations in perception and cognition .

Toxicological Profile

Despite its potential therapeutic applications, the safety profile of 25B-NBOMe raises concerns. Case studies have documented severe adverse effects following its use:

  • Case Study : A notable case involved a young male who experienced generalized seizures after ingestion of 25B-NBOMe. Toxicological analysis revealed substantial concentrations in serum and urine, indicating significant absorption and systemic exposure .
Parameter Value
Serum Concentration180 pg/ml
Urine Concentration1900 pg/ml
SymptomsGrand mal seizures

Potential Therapeutic Applications

While primarily known for its recreational use and associated risks, there is ongoing interest in exploring the therapeutic potential of compounds like 25B-NBOMe:

  • Psychiatric Disorders : Given its action on serotonin receptors, there is potential for investigating its use in treating mood disorders such as depression or anxiety .
  • Neuroscientific Research : The compound's unique properties make it a candidate for research into neuropharmacology and understanding the mechanisms underlying psychedelic experiences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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